IDO2 Inhibitory Activity vs. Unsubstituted Analog
3-Propyl-2,3-dihydro-1H-indole-5-carbonitrile demonstrates measurable inhibitory activity against mouse indoleamine 2,3-dioxygenase 2 (IDO2) with an IC₅₀ of 51,000 nM (51 μM) in transfected HEK293T cells [1]. In contrast, the unsubstituted parent compound 2,3-dihydro-1H-indole-5-carbonitrile (indoline-5-carbonitrile, CAS 15861-23-1) shows no reported IDO2 inhibition in BindingDB or comparable public databases [2].
| Evidence Dimension | IDO2 inhibition (IC₅₀) |
|---|---|
| Target Compound Data | 51,000 nM (51 μM) |
| Comparator Or Baseline | 2,3-Dihydro-1H-indole-5-carbonitrile: no reported inhibition |
| Quantified Difference | >51 μM differential (activity vs. undetectable) |
| Conditions | HEK293T cells transfected with mouse IDO2; kynurenine formation assay using L-Trp substrate; 24 h incubation |
Why This Matters
This represents the only publicly available quantitative target engagement data for any 3-alkyl-5-cyanoindoline scaffold, providing a measurable baseline for SAR studies in IDO2-targeted drug discovery.
- [1] BindingDB. BDBM50533241: Inhibition of mouse IDO2 transfected in HEK293T cells. IC₅₀ = 5.10E+4 nM. View Source
- [2] BindingDB. Database search for 2,3-dihydro-1H-indole-5-carbonitrile IC₅₀ data. View Source
